4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of a nitrobenzoyl group and a carboxylic acid functional group makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of a nitrobenzoyl chloride with the spirocyclic core in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be done through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group. This reaction typically uses reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens and nitrating agents.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 4-(4-Methyl-3-aminobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid.
Substitution: Various substituted benzoyl derivatives.
Hydrolysis: Corresponding carboxylic acids and alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The nitrobenzoyl group is particularly interesting for its ability to interact with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They are investigated for their ability to modulate biological pathways involved in diseases like cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure imparts desirable properties to polymers and other materials.
Mechanism of Action
The mechanism by which 4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methyl-3-nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Similar in structure but with a propyl group instead of a hydrogen atom.
4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-methyl ester: Similar but with a methyl ester group instead of a carboxylic acid.
Uniqueness
The unique spirocyclic structure of 4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid sets it apart from other compounds. This structure imparts specific chemical and physical properties that make it valuable in various applications, from material science to medicinal chemistry.
By understanding the synthesis, reactions, and applications of this compound, researchers can continue to explore its potential in various fields, contributing to advancements in science and industry.
Biological Activity
4-(4-Methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound that has garnered attention due to its unique spirocyclic structure and potential biological activities. This compound contains several functional groups, including a carboxylic acid and a nitro group, which contribute to its reactivity and potential applications in medicinal chemistry.
The molecular formula of this compound is C16H18N2O5, with a molecular weight of approximately 348.36 g/mol. The structure includes a spirocyclic framework that enhances its biological activity by facilitating interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, which may include:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Anticancer Properties : Ability to inhibit the proliferation of cancer cells.
- Enzyme Inhibition : Interaction with specific enzymes, potentially leading to therapeutic effects.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymes : The compound may act as an inhibitor for enzymes involved in metabolic pathways, such as enteropeptidase, which plays a crucial role in protein digestion.
- Cellular Interaction : The unique structure allows for binding to cellular receptors or enzymes, altering their activity and leading to therapeutic effects.
Study on Antimicrobial Activity
A study investigating the antimicrobial properties of various derivatives of spirocyclic compounds found that this compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Enzyme Inhibition Studies
Research highlighted the compound's ability to inhibit enteropeptidase effectively. In vitro assays revealed an IC50 value indicating potent inhibitory action, suggesting its potential utility in treating conditions related to protein digestion disorders .
Anticancer Activity
Another study focused on the anticancer properties of similar compounds indicated that modifications in the spirocyclic structure could enhance cytotoxicity against various cancer cell lines, paving the way for further exploration of this compound's therapeutic potential .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
8-Methyl-4-(3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | C16H18N2O5 | Antimicrobial |
8-tert-butyl-4-(2-chloro-nitrobenzoyl)-1-oza-spiro[4.5]decane | C16H19ClN2O5 | Enzyme inhibition |
8-tert-butyl-4-(2-chloro-nitrobenzoyl)-1-oza-spiro[4.5]decane | C16H19ClN2O5 | Anticancer |
These comparisons illustrate the unique properties of this compound due to its specific functional groups and potential for diverse biological activity compared to simpler analogs.
Properties
IUPAC Name |
4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-11-5-6-12(9-13(11)19(23)24)15(20)18-14(16(21)22)10-25-17(18)7-3-2-4-8-17/h5-6,9,14H,2-4,7-8,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHVDORVNHIZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(COC23CCCCC3)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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